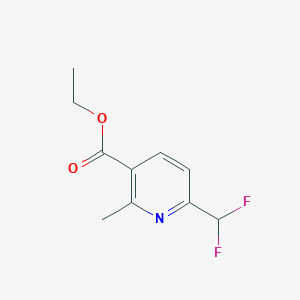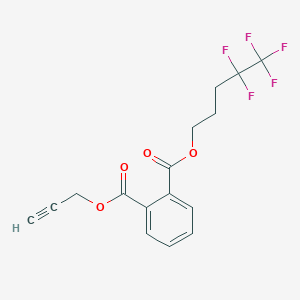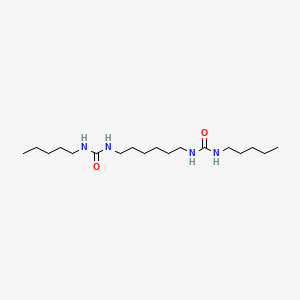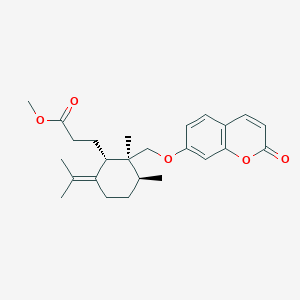
Methyl galbanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl galbanate is a sesquiterpene coumarin ester derived from galbanic acid. It is a natural product found in the genus Ferula, particularly in species such as Ferula szowitsiana. This compound has garnered attention due to its various biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Vorbereitungsmethoden
Methyl galbanate can be synthesized through several methods. One common synthetic route involves the esterification of galbanic acid. The process typically includes the following steps:
Wittig Reaction: This reaction forms the intermediate compound.
Oxidation: The methoxy group is oxidized using pyridinium chlorochromate (PCC).
Desilylation: The hydroxyl group at C11 is desilylated.
Addition of Umbelliferone: This step forms this compound.
Saponification: This compound is saponified with lithium hydroxide to obtain galbanic acid.
Analyse Chemischer Reaktionen
Methyl galbanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can introduce new functional groups. Common reagents used in these reactions include pyridinium chlorochromate for oxidation and lithium hydroxide for saponification. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Wirkmechanismus
Methyl galbanate exerts its effects primarily through the inhibition of nitric oxide production. It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA in stimulated macrophages . This inhibition protects neuronally differentiated cells from nitric oxide-induced cell death, suggesting its potential use in treating neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Methyl galbanate is part of a group of sesquiterpene coumarins, which include:
- Galbanic Acid
- Farnesiferol A
- Badrakemone
- Umbelliprenin
- Aurapten
Compared to these compounds, this compound is unique due to its potent inhibition of nitric oxide production and its protective effects on neuronally differentiated cells .
Eigenschaften
CAS-Nummer |
1206911-10-5 |
|---|---|
Molekularformel |
C25H32O5 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
methyl 3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoate |
InChI |
InChI=1S/C25H32O5/c1-16(2)20-10-6-17(3)25(4,21(20)11-13-23(26)28-5)15-29-19-9-7-18-8-12-24(27)30-22(18)14-19/h7-9,12,14,17,21H,6,10-11,13,15H2,1-5H3/t17-,21-,25-/m0/s1 |
InChI-Schlüssel |
LWKZASDDSMSRFV-ADSMNUKGSA-N |
Isomerische SMILES |
C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |
Kanonische SMILES |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



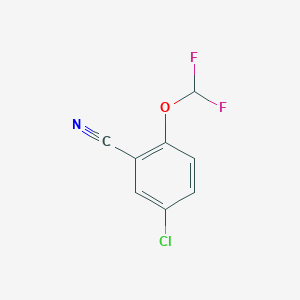
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
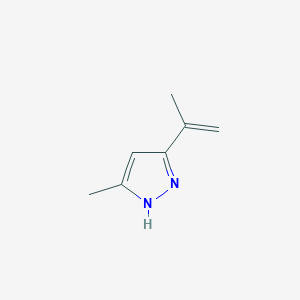

![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)

![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
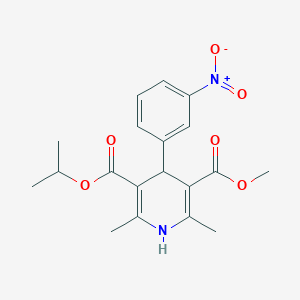
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
